molecular formula C13H10OS B188524 2,3-Dihydro-benzo[f]thiochromen-1-one CAS No. 3528-20-9

2,3-Dihydro-benzo[f]thiochromen-1-one

Cat. No. B188524
CAS RN: 3528-20-9
M. Wt: 214.28 g/mol
InChI Key: ZFGBYVYXAMNRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-benzo[f]thiochromen-1-one, also known as Dibenzothiophene (DBT), is a heterocyclic aromatic organic compound. DBT is an important compound in the field of organic chemistry and is widely used in scientific research applications.

Mechanism of Action

DBT has a unique mechanism of action. It is known to inhibit the growth of certain microorganisms by interfering with their metabolic processes. DBT is also known to be an inducer of the enzymes responsible for the biodegradation of sulfur-containing compounds. The mechanism of action of DBT is still being studied and is not fully understood.
Biochemical and Physiological Effects:
DBT has been shown to have both biochemical and physiological effects. It has been shown to induce the expression of genes involved in the biodegradation of sulfur-containing compounds. DBT has also been shown to have anti-inflammatory and antioxidant effects. DBT has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using DBT in lab experiments include its availability, its stability, and its relatively low cost. The limitations of using DBT in lab experiments include its toxicity and its potential to interfere with other metabolic processes.

Future Directions

There are many future directions for the study of DBT. One direction is the development of new methods for the synthesis of DBT. Another direction is the study of the mechanism of action of DBT. The development of new applications for DBT is also an important future direction. The use of DBT in the bioremediation of contaminated soils and water is an area of active research. The use of DBT in the development of new drugs is also an area of active research.
Conclusion:
In conclusion, DBT is an important compound in the field of organic chemistry. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DBT has many potential applications in scientific research, and its study will continue to be an active area of research in the future.

Synthesis Methods

The synthesis of DBT can be achieved through various methods. One of the most common methods is the Friedel-Crafts reaction, which involves the reaction of benzene with sulfur and aluminum chloride. Another method is the Pummerer rearrangement, which involves the reaction of sulfur with a carbonyl compound. The synthesis of DBT is essential for its use in scientific research applications.

Scientific Research Applications

DBT has been widely used in scientific research applications. It is used as a model compound for studying the biodegradation of sulfur-containing compounds by microorganisms. DBT is also used as a probe molecule for studying the adsorption and desorption of sulfur-containing compounds on catalyst surfaces. DBT has been used as a model compound for studying the removal of sulfur-containing compounds from crude oil and natural gas.

properties

CAS RN

3528-20-9

Molecular Formula

C13H10OS

Molecular Weight

214.28 g/mol

IUPAC Name

2,3-dihydrobenzo[f]thiochromen-1-one

InChI

InChI=1S/C13H10OS/c14-11-7-8-15-12-6-5-9-3-1-2-4-10(9)13(11)12/h1-6H,7-8H2

InChI Key

ZFGBYVYXAMNRCE-UHFFFAOYSA-N

SMILES

C1CSC2=C(C1=O)C3=CC=CC=C3C=C2

Canonical SMILES

C1CSC2=C(C1=O)C3=CC=CC=C3C=C2

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.